1-{2,5-Dioxo-1-[2-(phenylsulfanyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide
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Overview
Description
1-{2,5-Dioxo-1-[2-(phenylsulfanyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a piperidine ring, and a phenylsulfanyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,5-Dioxo-1-[2-(phenylsulfanyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and piperidine rings. The phenylsulfanyl group is then introduced through a substitution reaction. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{2,5-Dioxo-1-[2-(phenylsulfanyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The phenylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
1-{2,5-Dioxo-1-[2-(phenylsulfanyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving the pyrrolidine and piperidine rings.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{2,5-Dioxo-1-[2-(phenylsulfanyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine and piperidine rings can also play a role in binding to these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 2-{2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl}-benzoic acid
- 2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate
Uniqueness
1-{2,5-Dioxo-1-[2-(phenylsulfanyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide is unique due to the presence of both pyrrolidine and piperidine rings, along with the phenylsulfanyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research.
Properties
IUPAC Name |
1-[2,5-dioxo-1-(2-phenylsulfanylphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c23-21(27)15-10-12-24(13-11-15)18-14-20(26)25(22(18)28)17-8-4-5-9-19(17)29-16-6-2-1-3-7-16/h1-9,15,18H,10-14H2,(H2,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQMDYUQHGSZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=CC=C3SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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